molecular formula C14H9Cl3O2 B7963745 Methyl 3-chloro-5-(3,4-dichlorophenyl)benzoate

Methyl 3-chloro-5-(3,4-dichlorophenyl)benzoate

Cat. No.: B7963745
M. Wt: 315.6 g/mol
InChI Key: OFRVGYYLNIKEHX-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-(3,4-dichlorophenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with chlorine atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-(3,4-dichlorophenyl)benzoate typically involves the esterification of 3-chloro-5-(3,4-dichlorophenyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-(3,4-dichlorophenyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiourea, typically under basic conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to catalyze the hydrolysis reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atoms.

    Hydrolysis: The primary products are 3-chloro-5-(3,4-dichlorophenyl)benzoic acid and methanol.

    Oxidation and Reduction: Depending on the specific reaction, products can vary widely, including alcohols, ketones, or further oxidized derivatives.

Scientific Research Applications

Methyl 3-chloro-5-(3,4-dichlorophenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for conditions requiring anti-inflammatory or antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-(3,4-dichlorophenyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-4-(3,4-dichlorophenyl)benzoate
  • Methyl 3,5-dichloro-4-(3,4-dichlorophenyl)benzoate
  • Methyl 3-chloro-5-(2,4-dichlorophenyl)benzoate

Uniqueness

Methyl 3-chloro-5-(3,4-dichlorophenyl)benzoate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-chloro-5-(3,4-dichlorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c1-19-14(18)10-4-9(5-11(15)6-10)8-2-3-12(16)13(17)7-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRVGYYLNIKEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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